molecular formula C12H16ClNO B13357928 (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol

Cat. No.: B13357928
M. Wt: 225.71 g/mol
InChI Key: IGYFYVCNGZIDTP-VXGBXAGGSA-N
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Description

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a 2-chlorobenzylamino group and a hydroxyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-chlorobenzylamine.

    Formation of Intermediate: Cyclopentanone undergoes a reductive amination reaction with 2-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The 2-chlorobenzylamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclopentane derivative.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: Potential use in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol: The enantiomer of the compound with potentially different biological activity.

    (1R,2R)-2-((2-Bromobenzyl)amino)cyclopentan-1-ol: A similar compound with a bromine atom instead of chlorine, which might exhibit different reactivity and properties.

    (1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol: A similar compound with a methyl group instead of chlorine, affecting its chemical and biological properties.

Uniqueness

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of the 2-chlorobenzylamino group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(1R,2R)-2-[(2-chlorophenyl)methylamino]cyclopentan-1-ol

InChI

InChI=1S/C12H16ClNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1

InChI Key

IGYFYVCNGZIDTP-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2Cl

Canonical SMILES

C1CC(C(C1)O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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